molecular formula C18H11ClF3N3O2 B12454649 4-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid

4-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid

Cat. No.: B12454649
M. Wt: 393.7 g/mol
InChI Key: UMEWIPNGQPMOJA-UHFFFAOYSA-N
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Description

4-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid is a complex organic compound that features a pyrimidine ring substituted with a chlorophenyl and a trifluoromethyl group, linked to an aminobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H11ClF3N3O2

Molecular Weight

393.7 g/mol

IUPAC Name

4-[[4-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid

InChI

InChI=1S/C18H11ClF3N3O2/c19-12-3-1-2-11(8-12)14-9-15(18(20,21)22)25-17(24-14)23-13-6-4-10(5-7-13)16(26)27/h1-9H,(H,26,27)(H,23,24,25)

InChI Key

UMEWIPNGQPMOJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=NC(=N2)NC3=CC=C(C=C3)C(=O)O)C(F)(F)F

Origin of Product

United States

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